Cas no 2173554-83-9 (1-Bromo-8-chlorodibenzo[b,d]furan)

1-Bromo-8-chlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative with significant utility in synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks. Its bromo and chloro substituents at the 1- and 8-positions, respectively, provide distinct reactivity for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The compound’s rigid dibenzofuran core enhances stability while maintaining compatibility with a range of reaction conditions. It serves as a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, where controlled substitution patterns are critical. High purity and well-defined regiochemistry make it a reliable building block for advanced synthetic applications.
1-Bromo-8-chlorodibenzo[b,d]furan structure
2173554-83-9 structure
Product Name:1-Bromo-8-chlorodibenzo[b,d]furan
CAS No:2173554-83-9
MF:C12H6BrClO
MW:281.532441616058
MDL:MFCD32670065
CID:4674785
PubChem ID:134198736
Update Time:2025-05-19

1-Bromo-8-chlorodibenzo[b,d]furan Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-8-chloro-Dibenzofuran
    • 1-Bromo-8-chlorodibenzo[b,d]furan
    • 1-bromo-8-chlorodibenzofuran
    • Dibenzofuran,1-bromo-8-chloro-
    • SB66877
    • D83088
    • A930168
    • SCHEMBL19802355
    • MFCD32670065
    • 3-bromo-12-chloro-8-oxatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene
    • 2173554-83-9
    • C12H6BrClO
    • BS-50418
    • SY279479
    • CS-0102879
    • DB-162501
    • Dibenzofuran, 1-bromo-8-chloro-
    • MDL: MFCD32670065
    • Inchi: 1S/C12H6BrClO/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H
    • InChI Key: LMGAQFSQAOXEDZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C1C=C(C=CC=1O2)Cl

Computed Properties

  • Exact Mass: 279.92906g/mol
  • Monoisotopic Mass: 279.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 13.1

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(CAS:2173554-83-9)Dibenzofuran, 1-bromo-8-chloro-
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Quantity:200kg
Purity:99.9%
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Additional information on 1-Bromo-8-chlorodibenzo[b,d]furan

Introduction to 1-Bromo-8-chlorodibenzo[b,d]furan (CAS No. 2173554-83-9)

1-Bromo-8-chlorodibenzo[b,d]furan (CAS No. 2173554-83-9) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound belongs to the class of dibenzo[b,d]furans, which are characterized by their fused benzene and furan rings. The presence of bromine and chlorine substituents at specific positions on the ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications.

The molecular structure of 1-Bromo-8-chlorodibenzo[b,d]furan is particularly intriguing due to its potential for forming stable complexes with various metal ions. Recent studies have explored its coordination chemistry, revealing that it can act as a ligand in the formation of metal complexes with transition metals such as palladium, platinum, and ruthenium. These complexes have shown promise in catalytic reactions, particularly in cross-coupling reactions and polymerization processes.

In the realm of materials science, 1-Bromo-8-chlorodibenzo[b,d]furan has been investigated for its potential use in the development of functional materials. Its unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that derivatives of this compound can exhibit enhanced photoluminescence and charge transport properties, which are crucial for improving the performance of these devices.

In pharmaceutical research, the interest in 1-Bromo-8-chlorodibenzo[b,d]furan is driven by its potential biological activities. Studies have explored its anti-inflammatory and anti-cancer properties, with some derivatives showing promising results in inhibiting the growth of cancer cells. The bromine and chlorine substituents play a crucial role in modulating the biological activity, making it a valuable scaffold for drug discovery and development.

The synthesis of 1-Bromo-8-chlorodibenzo[b,d]furan involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the use of aromatic substitution reactions, such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), followed by halogenation steps to introduce the bromine and chlorine substituents. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and minimizing waste generation.

The characterization of 1-Bromo-8-chlorodibenzo[b,d]furan is typically performed using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure, confirming the presence and positions of functional groups. The thermal stability of this compound has also been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing its suitability for high-temperature applications.

In conclusion, 1-Bromo-8-chlorodibenzo[b,d]furan (CAS No. 2173554-83-9) is a multifaceted compound with a wide range of potential applications in chemistry, materials science, and pharmaceutical research. Its unique molecular structure and functional properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and derivatives will emerge, further expanding its utility in various fields.

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